Aluminum 1 8 15 22-tetrakis(phenylthio)&

Catalog No.
S1501476
CAS No.
167093-23-4
M.F
C56H38AlClN8S4
M. Wt
1013.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum 1 8 15 22-tetrakis(phenylthio)&

CAS Number

167093-23-4

Product Name

Aluminum 1 8 15 22-tetrakis(phenylthio)&

Molecular Formula

C56H38AlClN8S4

Molecular Weight

1013.7 g/mol

InChI

InChI=1S/C56H38N8S4.Al.ClH/c1-5-17-33(18-6-1)65-41-29-13-25-37-45(41)53-57-49(37)62-54-47-39(27-15-31-43(47)67-35-21-9-3-10-22-35)51(59-54)64-56-48-40(28-16-32-44(48)68-36-23-11-4-12-24-36)52(60-56)63-55-46-38(50(58-55)61-53)26-14-30-42(46)66-34-19-7-2-8-20-34;;/h1-32,57,60-64H;;1H/q-2;+3;/p-1

InChI Key

JWPNATQHLXEGSZ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al+]N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2SC1=CC=CC=C1)C(=CC=C9)SC1=CC=CC=C1)C=CC=C6SC1=CC=CC=C1.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C4NC(=C32)NC5=C6C=CC=C(C6=C7N5[Al+]N8C(=C9C=CC=C(C9=C8N4)SC1=CC=CC=C1)NC1=C2C(=C(N1)N7)C=CC=C2SC1=CC=CC=C1)SC1=CC=CC=C1.[Cl-]

Phthalocyanines and their Applications:

Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride (AlTPcCl) belongs to a class of organic compounds called phthalocyanines. Phthalocyanines are macrocyclic molecules with a characteristic ring structure containing nitrogen atoms. These molecules exhibit various interesting properties, including high thermal and chemical stability, strong absorption of light across the visible spectrum, and good electrical conductivity .

AlTPcCl as a Photosensitizer:

AlTPcCl has been explored as a photosensitizer in various scientific research applications. Photosensitizers are molecules that absorb light and transfer the absorbed energy to other molecules in their vicinity. This ability makes them valuable tools in photodynamic therapy (PDT), a treatment modality that utilizes light to activate photosensitizers and generate reactive oxygen species (ROS) that can damage targeted cells . Studies have shown that AlTPcCl can effectively generate ROS upon light irradiation, making it a promising candidate for PDT applications .

AlTPcCl in Organic Photovoltaics:

Organic photovoltaics (OPVs) are devices that convert light energy into electricity. AlTPcCl has been investigated for its potential applications in OPVs due to its light-absorbing properties and ability to transport charge carriers . Research suggests that AlTPcCl can be used as an electron acceptor material in OPV devices, contributing to improved device performance .

AlTPcCl in Other Research Areas:

Beyond PDT and OPVs, AlTPcCl has been explored in various other research areas. These include:

  • Sensor development: AlTPcCl's ability to interact with specific molecules makes it a potential candidate for developing sensors for various analytes .
  • Catalysis: AlTPcCl has been investigated as a catalyst for various chemical reactions .
  • Biomedical applications: Research suggests that AlTPcCl may have potential applications in areas like antimicrobial therapy and imaging .

Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine is a complex organic compound characterized by its unique structure and properties. It has the molecular formula C56H32AlClN8S4C_{56}H_{32}AlClN_{8}S_{4} and a molecular weight of approximately 1007.6 g/mol. This compound appears as a dark green powder and is known for its high thermal stability, with a melting point exceeding 300°C . The presence of aluminum in its structure contributes to its stability and potential applications in various fields such as materials science and biochemistry.

  • Electron transfer: The ability to change oxidation states allows phthalocyanines to participate in electron transfer processes [].
  • Light absorption: Phthalocyanines can absorb light of specific wavelengths, making them potentially useful in dyes, sensors, or photocatalysis [].
Typical of phthalocyanines. These reactions can include:

  • Substitution Reactions: The phenylthio groups can be substituted under appropriate conditions, allowing for the modification of its properties.
  • Coordination Chemistry: The aluminum center can coordinate with different ligands, affecting the electronic properties of the compound.
  • Redox Reactions: The compound can participate in redox processes due to the presence of sulfur atoms, which can undergo oxidation or reduction.

These reactions are crucial for tailoring the compound's properties for specific applications.

Research indicates that Aluminum 1,8,15,22-tetrakis(phenylthio) exhibits notable biological activity. It has been studied for its potential as a photosensitizer in photodynamic therapy, particularly for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for targeting tumor cells selectively . Additionally, its interactions with biological membranes have been investigated, showing promise in drug delivery systems.

The synthesis of Aluminum 1,8,15,22-tetrakis(phenylthio) typically involves:

  • Formation of Phthalocyanine Core: The initial step includes the synthesis of the phthalocyanine core through cyclotetramerization of appropriate precursors.
  • Introduction of Phenylthio Groups: This is achieved via nucleophilic substitution reactions where phenylthiol is reacted with the phthalocyanine derivative.
  • Complexation with Aluminum: Finally, aluminum salts are introduced to form the aluminum complex.

These methods allow for the production of high-purity compounds suitable for further applications .

Aluminum 1,8,15,22-tetrakis(phenylthio) has several applications:

  • Photodynamic Therapy: Utilized as a photosensitizer for cancer treatment due to its ability to generate reactive oxygen species.
  • Dyes and Pigments: Employed in various dyeing processes due to its vibrant color and stability.
  • Electronics: Investigated for use in organic electronics and photovoltaic devices due to its charge transport properties.

These applications highlight the compound's versatility across different fields.

Interaction studies involving Aluminum 1,8,15,22-tetrakis(phenylthio) focus on its behavior in biological systems and materials science. Key findings include:

  • Membrane Interactions: Studies show that the compound interacts with lipid membranes, which is crucial for its application in drug delivery systems.
  • Cellular Uptake: Research indicates efficient cellular uptake in cancer cells when used as a photosensitizer.
  • Photostability: Investigations into its photostability reveal that it maintains effectiveness over multiple cycles of light exposure .

These interactions are essential for understanding the compound's potential therapeutic applications.

Several compounds share structural similarities with Aluminum 1,8,15,22-tetrakis(phenylthio). Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Feature
Aluminum PhthalocyaninePhthalocyanineLacks phenylthio substituents
Zinc 1,8,15,22-tetrakis(phenylthio)-phthalocyanineZinc complexDifferent metal center affecting electronic properties
Copper 1,8,15,22-tetrakis(phenylthio)-phthalocyanineCopper complexExhibits different reactivity and stability

Aluminum 1,8,15,22-tetrakis(phenylthio) stands out due to its specific combination of aluminum coordination and phenylthio substituents that enhance its biological activity and stability compared to other similar compounds .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

1012.1606190 g/mol

Monoisotopic Mass

1012.1606190 g/mol

Heavy Atom Count

70

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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